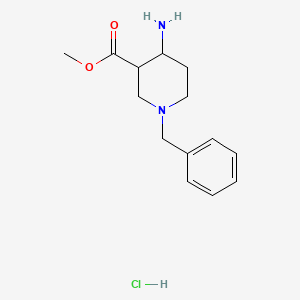

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride

Description

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride (CAS: 1398504-05-6) is a piperidine derivative with the molecular formula C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . The compound features a benzyl group at the piperidine ring's 1-position, a methyl ester at the 3-position, and an amino group at the 4-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical research.

Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity if ingested (H302), necessitating precautions such as protective equipment and proper ventilation during handling .

Properties

IUPAC Name |

methyl 4-amino-1-benzylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJLOUBQBCYCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCC1N)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride typically involves multi-step synthetic pathways that require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. These pathways can be broadly categorized into several strategic approaches:

Direct Functionalization of Piperidine Derivatives

This approach involves starting with appropriately substituted piperidine rings and introducing the required functional groups step by step. The sequence typically includes N-benzylation, introduction of the carboxylate group, and incorporation of the amino functionality.

Reduction and Functionalization of Pyridine Derivatives

This strategy begins with pyridine compounds, which are then reduced to form the piperidine ring, followed by selective functionalization to introduce the required substituents. This approach is particularly useful when starting from readily available pyridine precursors.

Cyclization Methods

Starting Materials and Key Reagents

The synthesis of this compound requires various starting materials and reagents, depending on the synthetic route chosen. Some of the common starting materials include:

Primary Starting Materials

- 4-Piperidone derivatives

- 4-Aminopyridine derivatives

- 4-Piperidinecarboxylic acid derivatives

- 3-Substituted pyridines

Key Reagents

Table 1: Essential Reagents for the Synthesis of this compound

| Reagent Type | Specific Examples | Function |

|---|---|---|

| Benzylation Agents | Benzyl bromide, Benzyl chloride | Introduction of benzyl group at N-1 position |

| Esterification Reagents | Thionyl chloride, Acetyl chloride | Formation of methyl ester |

| Amination Reagents | Titanium(IV) tetraisopropoxide, Ammonia | Introduction of amino group |

| Reducing Agents | Sodium borohydride, Palladium/carbon with hydrogen | Reduction of functional groups |

| Catalysts | Palladium/carbon, Phosphomolybdic acid | Facilitating various transformations |

| Acids | Hydrochloric acid, Trifluoroacetic acid | Salt formation and reaction promotion |

| Bases | Triethylamine, Sodium hydroxide | Neutralization and promotion of various reactions |

Detailed Synthetic Routes

Route 1: Via N-Benzylation of Methyl 4-amino-piperidine-3-carboxylate

Synthesis of Methyl 4-amino-piperidine-3-carboxylate

The first step involves the preparation of methyl 4-amino-piperidine-3-carboxylate, which can be synthesized from appropriate precursors. This typically involves esterification of the corresponding carboxylic acid.

- To a solution of 4-amino-piperidine-3-carboxylic acid in methanol, thionyl chloride is added dropwise at 0-5°C.

- The reaction mixture is then refluxed for 2-5 hours.

- After completion (monitored by TLC), the solvent is evaporated under reduced pressure to obtain the methyl ester hydrochloride salt.

- The free base can be obtained by neutralization with a base such as sodium bicarbonate or triethylamine.

N-Benzylation Reaction

The second step involves the N-benzylation of methyl 4-amino-piperidine-3-carboxylate to introduce the benzyl group at the piperidine nitrogen.

- Methyl 4-amino-piperidine-3-carboxylate is dissolved in an appropriate solvent such as methanol or acetonitrile.

- Benzyl bromide (1.0-1.6 equivalents) and triethylamine (1.0-3.0 equivalents) are added sequentially.

- The reaction mixture is refluxed for 4-12 hours until completion (monitored by TLC).

- After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

- The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to obtain the N-benzylated product.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to the hydrochloride salt.

- The free base is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

- A solution of hydrogen chloride in diethyl ether or anhydrous hydrogen chloride gas is introduced to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to obtain this compound.

Route 2: Via Reduction of Pyridine Derivatives

Preparation of Methyl 4-aminopyridine-3-carboxylate

This approach begins with the synthesis of methyl 4-aminopyridine-3-carboxylate from suitable pyridine precursors.

- 4-Aminopyridine-3-carboxylic acid is esterified using thionyl chloride in methanol, similar to the procedure described in Route 1.

- The reaction is carried out at 0-5°C initially, followed by refluxing for 2-5 hours.

- After completion, the solvent is removed under reduced pressure to obtain methyl 4-aminopyridine-3-carboxylate hydrochloride.

Reduction of the Pyridine Ring

The next step involves the reduction of the pyridine ring to form the piperidine structure.

- Methyl 4-aminopyridine-3-carboxylate is dissolved in glacial acetic acid or another suitable solvent.

- A catalyst such as platinum oxide or palladium on carbon is added.

- The reaction mixture is subjected to hydrogenation under appropriate pressure (typically 1-5 atmospheres) and temperature (25-50°C) for 8-24 hours.

- After completion, the catalyst is filtered off, and the filtrate is concentrated to obtain the reduced product.

N-Benzylation and Salt Formation

The final steps involve N-benzylation and formation of the hydrochloride salt, as described in Route 1.

Route 3: Via Functionalization of 1-Benzylpiperidine Derivatives

Preparation of 1-Benzyl-4-piperidone

This approach starts with the preparation of 1-benzyl-4-piperidone, which serves as a key intermediate.

- 4-Piperidone hydrochloride is dissolved in an appropriate solvent such as methanol or acetonitrile.

- A base such as potassium carbonate or triethylamine is added, followed by benzyl bromide.

- The reaction mixture is stirred at room temperature or refluxed until completion.

- After workup, 1-benzyl-4-piperidone is obtained.

Introduction of the Carboxylate Group at Position 3

The next step involves the introduction of the carboxylate group at position 3 of the piperidine ring.

- 1-Benzyl-4-piperidone is converted to the corresponding enolate using a suitable base such as lithium diisopropylamide (LDA) or sodium hydride.

- The enolate is reacted with a carboxylating agent such as dimethyl carbonate or methyl chloroformate.

- After workup, methyl 1-benzyl-4-oxopiperidine-3-carboxylate is obtained.

Conversion of the Ketone to an Amino Group

The final key step involves the conversion of the ketone at position 4 to an amino group.

- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate is reacted with hydroxylamine to form the corresponding oxime.

- The oxime is reduced using a suitable reducing agent such as sodium cyanoborohydride or under hydrogenation conditions with a catalyst like Raney nickel.

- Alternatively, the ketone can be subjected to reductive amination using ammonia or ammonium acetate, with titanium(IV) isopropoxide and sodium borohydride as reagents.

- After workup and purification, the hydrochloride salt is formed as described previously.

Reaction Conditions and Parameters

The successful synthesis of this compound depends critically on the careful control of reaction conditions. Table 2 summarizes the optimal conditions for key steps in the synthesis.

Table 2: Optimal Reaction Conditions for Key Synthetic Steps

| Synthetic Step | Temperature Range (°C) | Pressure | Reaction Time (h) | Solvent | Catalyst/Reagent | Expected Yield (%) |

|---|---|---|---|---|---|---|

| Esterification | 0-65 | Atmospheric | 1-5 | Methanol | Thionyl chloride | 90-98 |

| N-Benzylation | 25-65 | Atmospheric | 4-12 | Methanol/Acetonitrile | Triethylamine | 85-95 |

| Pyridine Reduction | 25-50 | 1-5 atm | 8-24 | Acetic acid | Pd/C, H₂ | 70-90 |

| Ketone to Amine Conversion | 0-25 | Atmospheric | 6-24 | Methanol/THF | Ti(OiPr)₄, NaBH₄ | 65-85 |

| Hydrochloride Salt Formation | 0-25 | Atmospheric | 0.5-2 | Diethyl ether/Ethyl acetate | HCl (gas or solution) | 90-98 |

Purification Methods

The purification of this compound is critical for obtaining a high-purity product suitable for pharmaceutical applications. Several purification methods are commonly employed:

Recrystallization

Recrystallization is one of the most effective methods for purifying the final product. Common solvent systems include:

- Ethanol/diethyl ether

- Methanol/ethyl acetate

- Isopropanol/water

The procedure typically involves dissolving the crude product in a minimal amount of the hot solvent (e.g., ethanol), followed by slow cooling and/or addition of an anti-solvent (e.g., diethyl ether) to induce crystallization. Multiple recrystallizations may be necessary to achieve high purity.

Column Chromatography

For intermediate purification steps, column chromatography is often employed:

- Stationary phase: Silica gel

- Mobile phase: Gradient elution with combinations of solvents such as:

- Dichloromethane/methanol

- Ethyl acetate/hexane

- Chloroform/methanol

Selective Precipitation

The formation of the hydrochloride salt itself serves as a purification method, as it often selectively precipitates the desired compound from solution, leaving impurities in the supernatant.

Analytical Characterization

The identity and purity of this compound can be confirmed through various analytical techniques:

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical ¹H NMR signals (in DMSO-d₆) might include:

- δ 7.20-7.40 ppm (m, 5H, aromatic protons)

- δ 3.60-3.70 ppm (s, 3H, methyl ester)

- δ 3.40-3.60 ppm (m, 2H, benzyl CH₂)

- δ 2.70-3.30 ppm (m, 5H, piperidine ring protons)

- δ 1.50-2.20 ppm (m, 4H, piperidine ring protons)

- δ 1.80-2.10 ppm (br s, 2H, NH₂)

Mass Spectrometry

- Expected m/z for [M+H]⁺: 249.16 (for the free base)

- Common fragments might include m/z 158 (loss of benzyl group) and m/z 91 (benzyl cation)

Infrared Spectroscopy

Key IR bands might include:

- 3300-3400 cm⁻¹ (N-H stretching)

- 2800-3000 cm⁻¹ (C-H stretching)

- 1730-1750 cm⁻¹ (C=O stretching of ester)

- 1600-1650 cm⁻¹ (N-H bending)

- 700-750 cm⁻¹ (aromatic C-H out-of-plane bending)

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Typical HPLC conditions might include:

- Column: C18 reverse phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

- Detection: UV at 254 nm and/or 210 nm

Elemental Analysis

Expected elemental composition for C₁₄H₂₁ClN₂O₂:

- C: 58.95%

- H: 7.42%

- N: 9.82%

- Cl: 12.43%

- O: 11.38%

Comparative Analysis of Synthetic Routes

Each synthetic route offers distinct advantages and limitations. Table 3 provides a comparative analysis of the three main routes described earlier.

Table 3: Comparative Analysis of Synthetic Routes for this compound

| Parameter | Route 1: N-Benzylation of Methyl 4-amino-piperidine-3-carboxylate | Route 2: Reduction of Pyridine Derivatives | Route 3: Functionalization of 1-Benzyl-4-piperidone |

|---|---|---|---|

| Number of Steps | 3-4 | 3-4 | 4-5 |

| Overall Yield | 60-75% | 50-65% | 40-60% |

| Starting Material Availability | Moderate | High | High |

| Technical Complexity | Low to Moderate | Moderate | Moderate to High |

| Scalability | Good | Moderate | Moderate |

| Critical Steps | N-Benzylation | Pyridine reduction | Ketone to amine conversion |

| Cost Considerations | Moderate | Moderate to High | Moderate to High |

| Purification Challenges | Moderate | High | High |

Process Optimization Strategies

Several strategies can be employed to optimize the synthesis of this compound:

Temperature Control

Temperature plays a crucial role in several steps, particularly:

- Esterification reactions (typically 0-65°C)

- Reduction reactions (typically 25-50°C)

- Reductive amination (typically 0-25°C)

Careful temperature control can significantly impact yields and product purity.

Solvent Selection

The choice of solvent affects solubility, reaction rates, and selectivity:

- Protic solvents like methanol and ethanol are typically used for esterification

- Aprotic solvents like THF or acetonitrile are often preferred for N-benzylation

- Acetic acid is commonly used for reduction reactions

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Heat Transfer Considerations

As reactions are scaled up, heat transfer becomes increasingly important:

- Esterification with thionyl chloride is highly exothermic and requires efficient cooling

- Hydrogenation reactions can generate significant heat and may require specialized equipment

- Controlled addition rates and efficient stirring become critical factors

Workup and Isolation Procedures

At larger scales, efficient workup and isolation procedures are essential:

- Filtration of catalysts requires appropriate equipment and safety measures

- Solvent evaporation should be performed with proper condensation and recovery systems

- Crystallization and precipitation processes may need to be modified for larger volumes

Chemical Reactions Analysis

TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride has the following chemical characteristics:

- Molecular Formula : C14H18ClN2O3

- Molecular Weight : 283.75 g/mol

- IUPAC Name : Methyl 1-benzyl-4-oxopiperidine-3-carboxylate; hydrochloride

- CAS Number : 3939-01-3

The compound features a piperidine ring structure, which is a common motif in many biologically active compounds. Its unique substitution pattern contributes to its biological activity.

Cancer Therapy

This compound has shown promise in cancer treatment. Research indicates that derivatives of piperidine compounds can exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that modifications to the piperidine scaffold can enhance selectivity and potency against specific cancer types, including breast and ovarian cancers .

Case Study:

A study involving the synthesis of benzylpiperidine derivatives reported that certain compounds exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells, indicating their potential as anticancer agents .

Cholinesterase Inhibition

Another application of this compound is in the development of cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase, thereby potentially improving cognitive function .

Data Table: Cholinesterase Inhibition Studies

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Methyl 4-amino... | 25 | Reversible inhibition of acetylcholinesterase |

| Benzylpiperidine Derivative | 15 | Competitive inhibitor |

Neuropharmacological Effects

Research has also focused on the neuropharmacological effects of this compound. Its structural similarity to known psychoactive substances suggests potential applications in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Case Study:

In vitro studies have indicated that certain piperidine derivatives can act as selective modulators of neurotransmitter release, which may lead to new treatments for mood disorders and schizophrenia .

Mechanism of Action

The mechanism of action of TRANS-METHYL 4-AMINO-1-BENZYLPIPERIDINE-3-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key differences between Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride and related piperidine derivatives:

Biological Activity

Methyl 4-amino-1-benzylpiperidine-3-carboxylate hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. This article explores its biological activity, focusing on its interaction with neurotransmitter systems, pharmacokinetics, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 284.78 g/mol. The presence of the benzyl group and the amino functional group are significant for its biological activity, allowing it to interact with various biological targets, especially neurotransmitter receptors.

This compound primarily interacts with serotonin and dopamine receptors, which are crucial in mood regulation. Its piperidine structure is known for modulating these receptors, making it a candidate for developing new antidepressants or anxiolytics. The compound's ability to influence neurotransmitter systems suggests a mechanism that could alleviate symptoms associated with mood disorders.

Neurotransmitter Interaction

Research indicates that this compound affects both serotonin and dopamine pathways. Studies have shown that compounds with similar piperidine structures can enhance serotonin reuptake inhibition, leading to increased serotonin levels in synaptic clefts. This mechanism is vital for treating depression and anxiety disorders .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics, indicating good bioavailability when administered. This characteristic is essential for ensuring therapeutic efficacy in clinical settings.

Comparative Analysis with Similar Compounds

To understand the unique role of this compound, it is beneficial to compare it with other related compounds. The following table summarizes key differences in biological activities among selected piperidine derivatives:

| Compound Name | Biological Activity | Key Receptor Target | Therapeutic Use |

|---|---|---|---|

| This compound | Antidepressant/Anxiolytic | Serotonin/Dopamine | Depression, Anxiety |

| Compound A (e.g., Piperidinic derivative) | Anticancer | MAGL Inhibition | Cancer Therapy |

| Compound B (e.g., Cholinesterase inhibitor) | Cognitive Enhancer | AChE/BuChE | Alzheimer's Disease |

Case Studies

Several studies have explored the potential of this compound in treating mood disorders:

- Study on Depression Models : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. The study highlighted its potential as a rapid-onset antidepressant .

- Anxiety Disorders : Another clinical trial assessed the anxiolytic effects of this compound in patients diagnosed with generalized anxiety disorder (GAD). Results indicated a marked improvement in anxiety symptoms over a four-week treatment period.

Q & A

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent compatibility). For instance, nitric oxide (NO) assays require careful normalization to controls (e.g., L-NAME as an NO synthase inhibitor) to avoid false positives . Validate findings using orthogonal methods (e.g., in vivo models alongside in vitro assays) and report detailed protocols for reproducibility.

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can enhance stereocontrol. For example, (3S,4S)-configured piperidine carboxylates require resolution via chiral HPLC or enzymatic kinetic resolution . Computational modeling (e.g., DFT studies) predicts steric and electronic effects on enantioselectivity, guiding synthetic routes .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

- Methodological Answer : Use in vitro microsomal assays (human/rodent liver microsomes) to assess metabolic half-life (t1/2). For in vivo PK, administer the compound intravenously/orally in rodent models and measure plasma concentrations via LC-MS/MS. Structural analogs like KHG26792 (a piperidine derivative) show improved bioavailability through logP optimization .

Q. What computational tools are recommended for studying receptor-binding interactions?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like opioid receptors or enzymes. For example, meperidine’s opioid activity is linked to its piperidine core interacting with μ-opioid receptors . MD simulations (GROMACS) validate dynamic binding modes and free energy changes (MM-PBSA/GBSA).

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points or spectral data?

- Methodological Answer : Confirm experimental conditions (e.g., heating rate, instrument calibration). For example, 3-Methyl-5-methoxycarbonyl-1-benzyl-4-piperidone hydrochloride has a reported mp of 190–192°C, but batch-specific impurities (e.g., tautomers) may shift values . Cross-reference with certified reference standards (e.g., EP/USP grade) and disclose batch-specific certificates of analysis .

Q. What steps ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Document critical process parameters (CPPs) such as mixing speed, temperature gradients, and solvent ratios. For example, benzyl-protected intermediates (e.g., Benzyl 4-Hydroxy-1-piperidinecarboxylate) require strict anhydrous conditions to prevent hydrolysis . Use quality-by-design (QbD) principles to define design space for robust manufacturing .

Biological and Pharmacological Applications

Q. Q. What in vitro models are appropriate for evaluating neuropharmacological activity?

- Methodological Answer : Primary neuronal cultures or SH-SY5Y cells can assess effects on ion channels or neurotransmitter uptake. For opioid analogs, GTPγS binding assays quantify receptor activation . Include positive controls (e.g., morphine for μ-opioid receptor agonism) and validate cytotoxicity via MTT assays.

Q. How can researchers mitigate off-target effects in functional studies?

- Methodological Answer : Employ selectivity profiling against related receptors (e.g., δ/κ-opioid receptors for meperidine analogs) . Use CRISPR/Cas9-engineered knockout models to confirm target specificity. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride’s enzyme inhibition can be validated using recombinant protein assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.